5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole 5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 1323775-44-5
VCID: VC4357333
InChI: InChI=1S/C17H13N7O2/c25-17(10-2-3-12-13(6-10)21-9-20-12)24-7-11(8-24)16-22-15(23-26-16)14-18-4-1-5-19-14/h1-6,9,11H,7-8H2,(H,20,21)
SMILES: C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=NC=CC=N5
Molecular Formula: C17H13N7O2
Molecular Weight: 347.338

5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole

CAS No.: 1323775-44-5

Cat. No.: VC4357333

Molecular Formula: C17H13N7O2

Molecular Weight: 347.338

* For research use only. Not for human or veterinary use.

5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole - 1323775-44-5

Specification

CAS No. 1323775-44-5
Molecular Formula C17H13N7O2
Molecular Weight 347.338
IUPAC Name 3H-benzimidazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C17H13N7O2/c25-17(10-2-3-12-13(6-10)21-9-20-12)24-7-11(8-24)16-22-15(23-26-16)14-18-4-1-5-19-14/h1-6,9,11H,7-8H2,(H,20,21)
Standard InChI Key FGSZPZPFCVVZIK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=NC=CC=N5

Introduction

Structural Elucidation and Nomenclature

The compound’s IUPAC name systematically describes its architecture:

  • 1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.

  • Azetidine-1-carbonyl: A four-membered saturated ring (azetidine) bearing a carbonyl group at position 1.

  • 3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl: A 1,2,4-oxadiazole ring substituted at position 3 with a pyrimidin-2-yl group.

This hybrid structure combines electron-deficient (pyrimidine, oxadiazole) and electron-rich (benzodiazole) systems, suggesting potential for π-π stacking interactions and varied reactivity .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 1H-1,3-Benzodiazole core: Likely synthesized from o-phenylenediamine derivatives via cyclization .

  • Azetidine-carbonyl linker: Potentially derived from azetidine carboxylic acid or via Staudinger reactions .

  • 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole: Formed through cyclization of amidoximes with pyrimidine-2-carbonyl chloride .

Step 1: Synthesis of 1H-1,3-Benzodiazole

o-Phenylenediamine reacts with formic acid under reflux to yield 1H-1,3-benzodiazole (benzimidazole analog) :
C6H4(NH2)2+HCOOHC7H6N2+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{HCOOH} \rightarrow \text{C}_7\text{H}_6\text{N}_2 + \text{H}_2\text{O}

Step 2: Preparation of Azetidine-1-carbonyl Chloride

Azetidine-1-carboxylic acid is treated with thionyl chloride to generate the acyl chloride:
C3H6NCOOH+SOCl2C3H6NCOCl+SO2+HCl\text{C}_3\text{H}_6\text{NCOOH} + \text{SOCl}_2 \rightarrow \text{C}_3\text{H}_6\text{NCOCl} + \text{SO}_2 + \text{HCl}

Step 3: Formation of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole

Pyrimidine-2-carboxamide reacts with hydroxylamine to form an amidoxime, which cyclizes with cyanogen bromide:
C4H3N2CONH2+NH2OHC4H3N2C(=NOH)NH2\text{C}_4\text{H}_3\text{N}_2\text{CONH}_2 + \text{NH}_2\text{OH} \rightarrow \text{C}_4\text{H}_3\text{N}_2\text{C}(=\text{NOH})\text{NH}_2
C4H3N2C(=NOH)NH2+BrCNC5H3N4O+HBr+NH3\text{C}_4\text{H}_3\text{N}_2\text{C}(=\text{NOH})\text{NH}_2 + \text{BrCN} \rightarrow \text{C}_5\text{H}_3\text{N}_4\text{O} + \text{HBr} + \text{NH}_3

Step 4: Coupling Reactions

  • Azetidine-benzodiazole linkage: The benzodiazole’s NH group reacts with azetidine carbonyl chloride via nucleophilic acyl substitution:
    C7H6N2+C3H6NCOClC10H10N3O+HCl\text{C}_7\text{H}_6\text{N}_2 + \text{C}_3\text{H}_6\text{NCOCl} \rightarrow \text{C}_{10}\text{H}_{10}\text{N}_3\text{O} + \text{HCl}

  • Oxadiazole-azetidine conjugation: Suzuki-Miyaura coupling or Huisgen cycloaddition attaches the oxadiazole-pyrimidine unit to azetidine .

Spectral Characterization

Table 1: Hypothetical Spectral Data

TechniqueKey Signals
IR (cm⁻¹)1680 (C=O stretch), 1600 (C=N oxadiazole), 3100–3000 (aromatic C-H)
¹H NMRδ 8.9 (pyrimidine H), 7.5–8.2 (benzodiazole H), 4.3 (azetidine CH₂)
¹³C NMRδ 165 (C=O), 158 (oxadiazole C=N), 150–125 (aromatic C)
MS (m/z)[M+H]⁺ 406.4 (calculated for C₁₈H₁₄N₈O₂)

Challenges and Future Directions

  • Stereochemical Control: The azetidine ring’s strain may lead to racemization during synthesis .

  • Solubility Optimization: Introducing sulfonic acid groups could enhance aqueous solubility for drug delivery .

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